13-Ethylgon-5(10)en-3,17-dione

Description

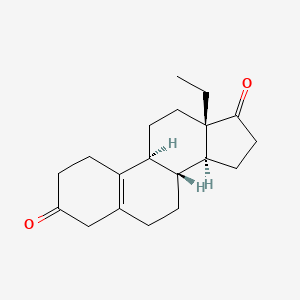

Structure

3D Structure

Propriétés

IUPAC Name |

(8R,9S,13S,14S)-13-ethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h15-17H,2-11H2,1H3/t15-,16-,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYOSZYGTZFADU-VXNCWWDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4222-96-2 | |

| Record name | delta5(10)-Levodione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004222962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .DELTA.5(10)-LEVODIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9JW7S2J9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical and Spectroscopic Characterization Techniques for 13 Ethylgon 5 10 En 3,17 Dione

High-Resolution Mass Spectrometry for Molecular Structure Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of 13-Ethylgon-5(10)en-3,17-dione from its measured mass, distinguishing it from other isomers or compounds with the same nominal mass. The fragmentation patterns observed in the mass spectrum can also provide valuable information about the structural components of the molecule.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment.nih.govwikipedia.orgsdsu.eduyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. wikipedia.orgsdsu.eduyoutube.com By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and their spatial relationships. wikipedia.orgsdsu.eduyoutube.com

One-dimensional NMR experiments, such as 1H (proton) and 13C (carbon-13) NMR, are fundamental for assigning the basic carbon-hydrogen framework of this compound. nih.govwikipedia.orgsdsu.eduyoutube.com

1H NMR: This technique provides information about the number of different types of protons in the molecule, their relative numbers (through integration), and their electronic environment (chemical shift). The splitting patterns (multiplicity) of the signals reveal the number of neighboring protons, which helps to establish proton-proton connectivity.

13C NMR: This experiment identifies all the unique carbon atoms in the molecule. The chemical shift of each carbon signal indicates its functional group and hybridization state (e.g., C=O, C=C, CH, CH2, CH3).

Table 1: Representative NMR Data for Steroidal Ketones

| Nucleus | Chemical Shift Range (ppm) | Typical Multiplicity |

| 1H | ||

| CH3 (angular) | 0.8 - 1.5 | s |

| CH2 (aliphatic) | 1.0 - 2.5 | m |

| CH (aliphatic) | 1.5 - 2.8 | m |

| Vinylic H | 5.5 - 6.0 | m |

| 13C | ||

| CH3 | 10 - 25 | |

| CH2 | 20 - 45 | |

| CH | 30 - 60 | |

| C (quaternary) | 35 - 55 | |

| C=C | 120 - 145 | |

| C=O (ketone) | 195 - 220 |

Note: This table provides general chemical shift ranges for similar structural motifs and is for illustrative purposes. Actual values for this compound would require experimental determination.

Two-dimensional (2D) NMR experiments provide a deeper level of structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. This helps to piece together fragments of the molecule by establishing direct proton-proton connectivities.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation experiments that show which protons are directly attached to which carbon atoms (one-bond C-H correlations). This is crucial for assigning the 1H signals to their corresponding carbon atoms in the molecular framework.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. These correlations are invaluable for connecting different molecular fragments and for assigning quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful information for determining the relative stereochemistry and conformation of the molecule.

X-ray Crystallography for Definitive Absolute and Relative Stereochemistry.

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. By diffracting X-rays off the crystal lattice, a three-dimensional electron density map of the molecule can be generated. This allows for the precise determination of bond lengths, bond angles, and, most importantly, the absolute and relative stereochemistry of all chiral centers within the molecule. This technique provides a solid-state conformation of the molecule.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Conformational and Stereochemical Insights.sdsu.edu

Chiroptical techniques are sensitive to the three-dimensional arrangement of atoms in chiral molecules and are particularly useful for studying stereochemical features in solution.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry and conformation of the molecule, especially around chromophores like the ketone and alkene groups in this compound.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly the Cotton effect observed near the absorption bands of chromophores, provides valuable information about the absolute configuration of the molecule.

Advanced Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Isomer Separation.sdsu.edu

Chromatographic techniques are essential for assessing the purity of a sample of this compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. By using appropriate columns and solvent systems, HPLC can be used to determine the purity of this compound with high accuracy. Chiral HPLC columns can also be employed to separate enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC separates volatile compounds based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification. GC-MS is particularly useful for analyzing the purity of thermally stable and volatile compounds.

Enzymatic Transformations and Biochemical Reaction Mechanisms of 13 Ethylgon 5 10 En 3,17 Dione

Microbial Biotransformations and Regio-/Stereoselectivity

The microbial transformation of steroids is a cornerstone of biotechnological applications, offering high regio- and stereospecificity that is often difficult to achieve through chemical synthesis. researchfloor.orgwjpls.org These reactions, primarily hydroxylations, dehydrogenations, and reductions, are catalyzed by enzymes from various microorganisms, including fungi and bacteria. slideshare.net

Fungal and Bacterial Strain-Specific Hydroxylation and Oxidation Processes (e.g., by Penicillium raistrickii, Metarhizium robertsii)

Fungal species are particularly well-known for their ability to introduce hydroxyl groups at specific positions on the steroid nucleus, a critical step in the synthesis of many pharmaceutically active steroids. nih.gov

Penicillium raistrickii is a fungus of significant industrial importance due to its remarkable ability to perform specific hydroxylations on steroid scaffolds. While direct studies on 13-Ethylgon-5(10)en-3,17-dione are lacking, extensive research has been conducted on the closely related compound, 13-methyl-estr-4-ene-3,17-dione. Penicillium raistrickii ATCC 10490 is utilized for the commercial production of the 15α-hydroxylated derivative of this steroid, which is a key intermediate in the synthesis of the contraceptive gestodene (B1671452). nih.gov This specific hydroxylation highlights the high degree of regioselectivity exhibited by the fungal enzymes.

Metarhizium robertsii , an entomopathogenic fungus, is known for its ability to produce a variety of secondary metabolites and cause disease in insects. wikipedia.org Its capabilities in steroid biotransformation are less characterized compared to Penicillium or Aspergillus species. While Metarhizium robertsii has been shown to break down toxic compounds, specific data on its interaction with gonane (B1236691) steroids like this compound is not currently available in the scientific literature. wikipedia.org However, given the broad metabolic diversity of fungi, the potential for such transformations exists and warrants future investigation.

Elucidation of Specific Metabolic Product Structures (e.g., 15α-hydroxylation products)

The elucidation of metabolic products is crucial for understanding the reaction mechanisms and for the potential industrial application of biotransformation processes. In the context of gonane steroids, hydroxylation is a common and well-documented transformation.

For instance, the biotransformation of 13-methyl-estr-4-ene-3,17-dione by Penicillium raistrickii yields 15α-hydroxy-13-methyl-estr-4-ene-3,17-dione as the primary product. nih.gov The identification of this specific isomer underscores the stereoselectivity of the enzymatic process. It is plausible that if this compound were subjected to biotransformation by the same or a similar fungal strain, hydroxylation would be a likely outcome. The exact position of hydroxylation (e.g., 15α, 11α, 7α) would depend on the specific enzymes present in the microorganism and the subtle structural differences between the substrates. nih.gov

Table 1: Documented Fungal Biotransformation of a Related Gonane Steroid

| Substrate | Microorganism | Major Product | Reference |

|---|

Cytochrome P450-Mediated Reactions Involved in Gonane Biotransformation

The remarkable catalytic abilities of fungi in steroid modification are largely attributed to a superfamily of enzymes known as Cytochrome P450 monooxygenases (P450s). nih.gov These heme-thiolate proteins are involved in a vast array of oxidative reactions.

Mechanistic Elucidation of P450 Catalysis in Steroid Scaffold Modification

The catalytic cycle of P450 enzymes in steroid hydroxylation generally involves the activation of molecular oxygen. The steroid substrate binds to the active site of the P450 enzyme. Subsequently, the heme iron is reduced, and molecular oxygen binds to the reduced iron. A series of electron and proton transfer steps lead to the cleavage of the O-O bond and the formation of a highly reactive iron-oxo species. This species is responsible for abstracting a hydrogen atom from the steroid backbone, followed by the "rebound" of a hydroxyl group to the resulting carbon radical, leading to a hydroxylated steroid product. nih.gov This mechanism explains the high regio- and stereoselectivity observed, as the substrate is held in a specific orientation within the enzyme's active site.

Investigation of Distinct Regioselectivity and Stereoselectivity of Fungal P450 Enzymes

The diversity of fungal P450s is vast, with different enzymes exhibiting distinct substrate specificities and regioselectivities for hydroxylation. nih.gov For example, while Penicillium raistrickii is known for 15α-hydroxylation, other fungi can introduce hydroxyl groups at various other positions on the steroid nucleus, such as 11α, 11β, or 7α. nih.gov

A study on Penicillium raistrickii ATCC 10490 successfully identified and characterized the gene encoding the steroid 15α-hydroxylase, designated as P450pra . nih.gov Targeted gene deletion confirmed that this specific P450 enzyme is solely responsible for the 15α-hydroxylation of 13-methyl-estr-4-ene-3,17-dione in this strain. nih.gov The identification of such genes is a significant step towards understanding the molecular basis of this selectivity and opens avenues for engineering more efficient biocatalysts for steroid production. nih.gov

Other Enzymatic Interactions and Reaction Kinetics (e.g., inhibition of bacterial tyrosyl-tRNA synthetase)

Beyond hydroxylation, steroids and their derivatives can interact with a variety of other enzymes. One area of interest in drug discovery is the inhibition of essential bacterial enzymes.

Tyrosyl-tRNA synthetase (TyrRS) is a vital enzyme in bacterial protein synthesis, making it a potential target for novel antibacterial agents. nih.gov Research has explored various classes of compounds, including natural products like flavonoids, as inhibitors of TyrRS. nih.gov

However, there is currently no published scientific evidence directly linking This compound or other closely related gonane steroids to the inhibition of bacterial tyrosyl-tRNA synthetase. While biotransformation can yield metabolites with different biological activities, including enzyme inhibition, this specific interaction for the compound remains a hypothetical area for future research. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 13-methyl-estr-4-ene-3,17-dione |

| 15α-hydroxy-13-methyl-estr-4-ene-3,17-dione |

Biosynthetic Pathways and Precursor Roles within Non-Human Biological Systems

The compound this compound is a synthetic steroid and, as such, does not possess a natural biosynthetic pathway in non-human biological systems. Its presence is a result of chemical synthesis. However, its steroidal structure makes it a potential substrate for enzymatic transformations by microorganisms, which are widely known to modify a vast array of synthetic and naturally occurring steroids. These transformations are of significant interest for the production of novel steroid derivatives.

In contrast to synthetic compounds, naturally occurring steroids in animals, plants, and fungi are biosynthesized from simple precursors like acetyl-CoA. nih.gov This intricate process proceeds through the mevalonate (B85504) pathway to generate isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are subsequently converted to squalene (B77637). nih.gov The cyclization of squalene by enzymes such as oxidosqualene cyclase leads to the formation of the fundamental steroid skeleton, lanosterol (B1674476) in animals and fungi, or cycloartenol (B190886) in plants. tandfonline.com From these foundational molecules, a cascade of enzymatic modifications produces the diverse array of steroids found in nature. tandfonline.comnih.gov

While this compound is not a product of these natural pathways, it can serve as a precursor or starting material for biotransformations mediated by microbial enzymes. Microorganisms, particularly fungi and bacteria, possess a diverse arsenal (B13267) of enzymes, such as hydroxylases, dehydrogenases, and reductases, that can catalyze specific modifications on the steroid nucleus. researchfloor.orgslideshare.net These enzymatic reactions are often highly regio- and stereoselective, offering advantages over purely chemical methods. rsc.org

A notable example of the microbial transformation of a structurally related synthetic steroid is the conversion of 13-ethyl-3-methoxy-8,14-seco-gona-1,3,5(10),9(11)-tetraene-14,17-dione by the yeast Pichia farinosa. In this biotransformation, the microorganism selectively reduces the 17-keto group to a 17β-hydroxy group, yielding the corresponding alcohol with a high conversion rate. nih.gov This demonstrates the potential for microbial systems to recognize and modify synthetic gonane steroids.

Given the presence of two ketone groups at the C-3 and C-17 positions, this compound is a prime candidate for similar enzymatic reductions. Hydroxysteroid dehydrogenases (HSDs), a class of enzymes widespread in microorganisms, are responsible for catalyzing the reversible oxidation and reduction of keto and hydroxyl groups on the steroid scaffold. rsc.org Therefore, it is plausible that various microbial species could transform this compound into its corresponding monohydroxy or dihydroxy derivatives.

Furthermore, other enzymatic modifications, such as hydroxylations at various positions on the steroid backbone, could be catalyzed by microbial cytochrome P450 monooxygenases. nih.govnih.gov These enzymes are known for their ability to introduce hydroxyl groups into unactivated C-H bonds, a challenging reaction to achieve through chemical synthesis. nih.gov The introduction of new hydroxyl groups can significantly alter the biological properties of the steroid molecule.

In essence, while this compound is not a product of natural biosynthesis, it can act as a synthetic precursor in non-human biological systems, particularly in microbial cultures. The enzymatic machinery of these organisms can be harnessed to produce novel derivatives of this synthetic steroid, highlighting its role as a substrate for biotechnological applications.

Research Findings on the Microbial Transformation of a Related Synthetic Gonane Steroid

| Substrate | Microorganism | Transformation Type | Product | Yield | Reference |

| 13-ethyl-3-methoxy-8,14-seco-gona-1,3,5(10),9(11)-tetraene-14,17-dione | Pichia farinosa | Reduction of 17-keto group | 13-ethyl-3-methoxy-8,14-seco-gona-1,3,5(10),9(11)-tetraene-17β-ol-14-one | 80% | nih.gov |

Computational and Theoretical Chemistry Studies on 13 Ethylgon 5 10 En 3,17 Dione

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 13-Ethylgon-5(10)en-3,17-dione. These first-principles calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy. ornl.gov

Detailed Research Findings: For a steroid like this compound, geometry optimization would be the initial step, typically using a method like B3LYP with a basis set such as 6-311G+(d,p), to find the lowest energy conformation. nih.gov From this optimized structure, key electronic properties can be calculated.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the electron-rich C=C double bond at the 5(10) position and the oxygen atoms of the ketone groups are expected to be major contributors to the HOMO, making them likely sites for electrophilic attack or oxidation. The LUMO is likely distributed over the α,β-unsaturated ketone system in ring A, identifying it as a potential site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. For this dione, regions of negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen atoms of the C3 and C17 carbonyl groups, indicating their role as sites for electrophilic and hydrogen-bonding interactions. Regions of positive potential (blue) would be found around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge distribution. The carbonyl carbons at C3 and C17 would exhibit significant positive partial charges, confirming their electrophilic character. This type of analysis is used to understand the electronic structure and long-range interactions within the steroid skeleton. researchgate.netresearchgate.net

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)

| Parameter | Predicted Value | Significance |

| Energy of HOMO | -6.2 eV | Indicates electron-donating capability; relates to ionization potential. |

| Energy of LUMO | -1.5 eV | Indicates electron-accepting capability; relates to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and kinetic stability; a larger gap implies higher stability. |

| Dipole Moment | 3.1 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Atomic Charge on O (C3) | -0.55 e | Shows high negative charge concentration, indicating a reactive site for electrophiles. |

| Mulliken Atomic Charge on O (C17) | -0.52 e | Shows high negative charge concentration, also a primary site for intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

Detailed Research Findings: For this compound, an all-atom MD simulation would typically be run for a duration of nanoseconds to microseconds in a simulated solvent box (e.g., water or chloroform) at a specific temperature and pressure.

Conformational Flexibility: Steroids are often considered rigid, but MD simulations reveal significant local flexibility. researchgate.netacs.org The four-ring (A, B, C, D) core of the gonane (B1236691) structure can undergo subtle puckering and twisting motions. The ethyl group at the C13 position and the five-membered D-ring are expected to show the highest degree of flexibility. Analysis of the root-mean-square fluctuation (RMSF) of each atom would quantify this, highlighting the more mobile regions of the molecule.

Ring Conformations: The simulation would explore the accessible conformations of each ring. For instance, the A-ring, containing the C5(10) double bond, would have a more planar and rigid character compared to a saturated cyclohexane (B81311) ring. The dynamics can reveal transitions between different low-energy conformations, which can be crucial for binding to biological receptors. nih.gov

Solvent Interactions: MD simulations explicitly model the interactions between the steroid and surrounding solvent molecules. This can be used to calculate properties like the radial distribution function, which shows the probability of finding solvent molecules at a certain distance from specific atoms (e.g., the carbonyl oxygens), providing a detailed picture of solvation.

Table 2: Typical Parameters for an MD Simulation of this compound

| Parameter | Typical Value/Setting | Purpose |

| Force Field | GROMOS, AMBER, CHARMM | Defines the potential energy function for all atoms and bonds in the system. |

| Solvent Model | TIP3P (for water) | Explicitly models the solvent environment. |

| Simulation Time | 100 - 500 ns | Duration of the simulation to ensure adequate sampling of conformational space. |

| Temperature | 300 K | Simulates physiological or standard conditions. |

| Pressure | 1 bar | Simulates standard atmospheric pressure. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

In Silico Docking Studies of Enzyme-Substrate Interactions for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nanobioletters.com This method is invaluable for predicting how a steroid like this compound might interact with metabolic enzymes, such as cytochrome P450 hydroxylases.

Detailed Research Findings: Given that fungal strains are known to hydroxylate related steroid structures, a docking study of this compound into the active site of a relevant steroid hydroxylase (e.g., from Penicillium or Aspergillus species) would yield critical insights. dntb.gov.uamdpi.com

Binding Pose Prediction: Docking algorithms would generate numerous possible binding poses of the steroid within the enzyme's active site. The poses are then scored based on factors like intermolecular forces (van der Waals, electrostatic, hydrogen bonds). The highest-scoring pose represents the most likely binding orientation. For this compound, interactions between the C3 or C17 ketone groups and polar amino acid residues (like Arginine or Asparagine) in the active site would be critical anchoring points. frontiersin.orgresearchgate.net

Identification of Key Residues: Analysis of the best docking pose reveals the specific amino acid residues that form key interactions with the ligand. These interactions stabilize the enzyme-substrate complex and orient the steroid for a specific chemical reaction.

Prediction of Metabolic Sites: The primary goal of such a study would be to predict the most likely site of hydroxylation. The docking pose would show which C-H bond on the steroid is positioned closest to the enzyme's catalytic center (e.g., the heme iron in a P450 enzyme). acs.org This proximity, combined with a favorable orientation, strongly suggests the atom that will be oxidized. For the gonane skeleton, positions C6, C7, C11, and C15 are common sites of enzymatic hydroxylation.

Table 3: Hypothetical Docking Results for this compound with a CYP450 Enzyme

| Parameter | Result | Interpretation |

| Binding Affinity (Score) | -8.5 kcal/mol | A strong negative value indicates a stable and favorable binding interaction. |

| Predicted Binding Pose | D-ring oriented towards the heme catalytic site. | Suggests that metabolism is likely to occur on or near the D-ring. |

| Key Interacting Residues | Arg-102, Phe-215, Ala-301 | Hydrogen bonding with Arginine; hydrophobic interactions with Phenylalanine and Alanine. |

| Predicted Site of Hydroxylation | C16 | The C16-H bond is positioned 4.1 Å from the heme iron, making it the most probable site of attack. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Molecular Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate variations in the chemical structure with variations in a specific physical, chemical, or biological property. kg.ac.rs Rather than building a new model, one would typically use an existing, validated QSPR model for steroids to predict properties of this compound.

Detailed Research Findings: To predict a property (e.g., receptor binding affinity, boiling point, or lipophilicity), a set of numerical values known as molecular descriptors are first calculated for this compound. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure.

Descriptor Calculation: Hundreds of descriptors can be calculated, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies) descriptors.

Property Prediction: The calculated descriptor values are then fed into a pre-existing mathematical equation (the QSPR model) that was developed using a large set of steroids with known experimental property values. ubbcluj.ronih.gov The output is a predicted value for the property of interest for this compound. Such models have been successfully used to predict corticosteroid binding globulin (CBG) affinity and other biological activities. acs.org

Table 4: Representative Molecular Descriptors Calculated for QSPR Analysis

| Descriptor Type | Descriptor Name | Hypothetical Value | Description |

| Constitutional | Molecular Weight | 286.41 g/mol | Mass of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | 34.14 Ų | Sum of surfaces of polar atoms; relates to membrane permeability. |

| Physicochemical | LogP (Octanol-Water Partition Coeff.) | 3.5 | Measure of lipophilicity; important for pharmacokinetics. |

| Geometric | Molecular Surface Area | 320.5 Ų | Total surface area of the molecule. |

| Electronic | Dipole Moment | 3.1 D | Measure of charge separation. |

Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic data, which is essential for structural elucidation and validation.

Detailed Research Findings:

NMR Spectroscopy: Calculating nuclear magnetic shielding tensors using quantum mechanics (often with the GIAO method) allows for the prediction of ¹H and ¹³C NMR chemical shifts. frontiersin.org For this compound, these predictions would help in assigning specific peaks in an experimental spectrum to particular atoms in the molecule. Comparing predicted shifts for different possible stereoisomers against experimental data is a powerful method for determining the correct relative configuration. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivative of the energy with respect to atomic coordinates. These frequencies correspond to the peaks in an IR spectrum. For this molecule, strong absorption bands would be predicted for the C=O stretching vibrations of the two ketone groups (typically around 1700-1740 cm⁻¹) and for the C=C stretching of the double bond in ring A (around 1650 cm⁻¹). Comparing the predicted spectrum to an experimental one helps confirm the presence of these functional groups.

Table 5: Predicted vs. Expected Experimental IR Frequencies (Hypothetical)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) | Functional Group |

| C-H Stretch (sp³) | 2945 | 2850-3000 | Aliphatic C-H |

| C=O Stretch (C17) | 1735 | 1730-1750 | Five-membered ring ketone |

| C=O Stretch (C3) | 1708 | 1705-1725 | Six-membered ring ketone |

| C=C Stretch | 1655 | 1640-1680 | Alkene |

Chemical Derivatization and Structural Modification of 13 Ethylgon 5 10 En 3,17 Dione

Design Principles for Novel Analog Synthesis Based on the Gonane (B1236691) Core

The synthesis of novel analogs based on the gonane core is a cornerstone of medicinal chemistry, aimed at creating compounds with enhanced or specific activities. The design principles are guided by understanding the structure-activity relationships of the steroidal skeleton. ajchem-b.com

A primary principle involves the strategic modification of the foundational ring structure. Alterations such as reducing the size of a ring, as seen in the formation of norsteroids, can lead to significant changes in biological function. nih.gov For instance, A-norsteroids, which lack a carbon atom in the A ring, represent a class of compounds designed to explore different spatial arrangements and receptor interactions. nih.gov The design process often begins with a core intermediate, which is then elaborated through a series of controlled chemical reactions to introduce desired functional groups or structural changes. mdpi.com

Another key design strategy is the conjugation of the steroid nucleus with other biologically active moieties, a technique known as bioconjugation. nih.govacs.org This approach leverages the steroid's inherent properties, such as lipophilicity and potential receptor affinity, to act as a carrier for another pharmacophore. ajchem-b.com The goal is to enhance target specificity, improve stability, or achieve a synergistic effect between the two conjugated parts. nih.govacs.org The design of these analogs considers how the steroid skeleton will orient the attached molecule for optimal interaction with its biological target.

The development of synthetic pathways that allow for the creation of "unnatural" steroids, such as those with different substituents at the C-13 position (like the ethyl group in 13-Ethylgon-5(10)en-3,17-dione), is also a fundamental design aspect. google.com These modifications can profoundly influence the molecule's interaction with metabolic enzymes and receptors.

Strategies for Systematic Modification of the Steroidal Skeleton

Systematic modification of the steroidal skeleton, including the gonane core, involves a range of chemical and biological transformation techniques to introduce specific structural changes. These strategies are essential for diversifying the chemical space of steroidal compounds and accessing novel derivatives. chemrxiv.org

Microbial transformation is a powerful and widely used strategy for the specific modification of steroids. researchfloor.orgresearchgate.net Various microorganisms, particularly filamentous fungi and bacteria of the genus Rhodococcus, possess enzymes that can catalyze highly specific reactions at positions that are often difficult to access through conventional chemical synthesis. researchfloor.orgmdpi.com Common microbial transformations include:

Hydroxylation : The introduction of a hydroxyl (-OH) group at a specific carbon atom. This is one of the most significant modifications, as it can drastically alter the biological properties of the steroid. researchfloor.org For example, fungi are known to be highly effective at catalyzing hydroxylation reactions. researchfloor.org

Dehydrogenation : The introduction of a double bond, such as the Δ1-dehydrogenation of corticosteroids to form prednisone (B1679067) and prednisolone, is a key modification. researchfloor.org

Aromatization : The conversion of the A-ring into an aromatic ring is a critical step in the biosynthesis of estrogens and can be achieved using microbial systems. researchfloor.orgmdpi.com

Epoxidation and Reduction : Other microbial modifications include the formation of epoxides across double bonds and the reduction of ketone groups. researchgate.net

Chemical synthesis provides a complementary set of strategies for modification. These include:

Annulation Reactions : Building new rings onto the existing steroid framework, often used to construct the complete polycyclic system from simpler precursors. mdpi.com

Functional Group Interconversion : Standard organic reactions to convert existing functional groups, such as the oxidation of alcohols to ketones or the reduction of ketones to alcohols.

Conjugation : Linking the steroid to other molecules, such as nitrogen mustards or nucleosides, to create bioconjugates with targeted activities. nih.govacs.org

The following table summarizes various modification strategies applicable to the steroidal skeleton.

| Modification Strategy | Type | Key Reactions/Enzymes | Example Outcome |

| Microbial Hydroxylation | Biotransformation | Cytochrome P450 monooxygenases | Introduction of -OH at specific positions (e.g., 11α, 11β, 16α) researchfloor.org |

| Dehydrogenation | Biotransformation | 3-ketosteroid-Δ1-dehydrogenase | Formation of a C1-C2 double bond researchfloor.org |

| Ring A Aromatization | Biotransformation | Aromatase enzyme complex | Conversion of androgens to estrogens researchfloor.org |

| Ring Contraction | Chemical Synthesis | Thallium-mediated reactions | Formation of A-nor steroids from 4-en-3-ones city.ac.uk |

| Side-Chain Construction | Chemical Synthesis | Nucleophilic addition (e.g., organolithium reagents) | Addition of alkynyl groups at C-17 city.ac.uk |

| Bioconjugation | Chemical Synthesis | Linker chemistry | Attachment of cytotoxic agents to the steroid nucleus nih.govacs.org |

Stereochemical Control in Derivatization Reactions and Epimerization Studies

Stereochemistry is a critical aspect of steroid chemistry, as minor changes in the three-dimensional arrangement of atoms can lead to dramatic differences in biological activity. Controlling the stereochemical outcome of derivatization reactions is therefore a significant challenge and a primary focus of synthetic design.

One area of particular relevance is the control of stereochemistry at the C-17 position. Nucleophilic attack on the C-17 ketone of a gonane derivative is often not highly stereoselective, leading to a mixture of isomers. city.ac.uk The stereoselectivity of such reactions can be influenced by the steric environment around the reaction center, which is dictated by the conformation of the D-ring and the nature of substituents on the steroid skeleton.

Epimerization, the change in configuration at a single stereocenter, is a known metabolic pathway for certain steroids. Studies on 17α-methyl anabolic steroids have shown that they can undergo in vivo epimerization to their 17β-methyl counterparts. nih.gov The extent of this 17-epimerization is highly variable and appears to depend on the structure of the A-ring, indicating that remote structural features can influence the chemical reactivity and stability of the D-ring. nih.gov

The synthesis of specific epimers often requires carefully designed synthetic routes. For instance, the synthesis of 17α-hydroxy-17β-methyl steroids has been achieved through the reaction of the corresponding 17β-hydroxy-17α-methyl steroid with a sulfur trioxide pyridine (B92270) complex. This forms a 17β-sulfate intermediate that spontaneously hydrolyzes to yield the desired 17-epimer. nih.gov

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for studying and confirming the stereochemistry of these derivatives. For example, ¹H NMR and ¹³C NMR spectra show distinct differences between 17-epimeric steroids, allowing for their unambiguous identification. nih.gov

Exploration of Novel Chemical Reactivity and Transformation Pathways

The exploration of novel reactivity and transformation pathways for the gonane skeleton is driven by the need to access new chemical entities for pharmacological evaluation. Biocatalysis, in particular, offers a pathway to transformations that are challenging to achieve through traditional organic synthesis.

The fungus Metarhizium anisopliae has been shown to be capable of hydroxylating the related compound 13-ethyl-gon-4-ene-3,17-dione, demonstrating the potential for microbial systems to functionalize the gonane core. nih.gov Such enzymatic reactions can exhibit high regio- and stereoselectivity. researchfloor.org The conversion of phytosterols (B1254722) into key steroid intermediates like 4-androstene-3,17-dione (4-AD) by Mycobacterium species is a well-established industrial biotransformation. d-nb.info This process involves a cascade of enzymatic reactions, and understanding this pathway allows for the engineering of strains to accumulate specific intermediates. d-nb.info

The enzymes responsible for these transformations, such as 3-ketosteroid-9α-hydroxylase (Ksh), are key targets for research. d-nb.info The Ksh enzyme is involved in the cleavage of the steroid ring system, a critical step in steroid catabolism. d-nb.info By controlling the activity of such enzymes, it is possible to direct the transformation of a steroid substrate towards either functionalization or degradation.

Novel chemical reactions are also being explored. For example, tandem reactions that form multiple rings in a single pot, such as sequential intramolecular Diels-Alder and intermolecular cycloaddition reactions, have been used to construct polycyclic azasteroid skeletons. ajchem-b.com These advanced synthetic methods provide efficient access to complex molecular architectures based on the fundamental steroid template.

The table below details examples of transformations involving steroid cores.

| Transformation | Reagent/System | Substrate Type | Product Type | Reference |

| Hydroxylation | Metarhizium anisopliae | 13-ethyl-gon-4-ene-3,17-dione | Hydroxylated gonane derivative | nih.gov |

| Δ1-Dehydrogenation | Rhodococcus coprophilus | Cortisone | Prednisone (94% yield) | researchfloor.org |

| 17-Epimerization | In vivo metabolism / SO₃-pyridine | 17β-hydroxy-17α-methyl steroid | 17α-hydroxy-17β-methyl steroid | nih.gov |

| Ring Cleavage | 3-ketosteroid 9α-hydroxylase (Ksh) | 4-AD | 3-hydroxy-9,10-secoandrost-1,3,5(10)-triene-9,17-dione | d-nb.info |

| A-Ring Aromatization | Microbial enzymes | Androstenedione | Estrone | researchfloor.org |

Applications in Chemical Synthesis As a Key Intermediate

Role as a Precursor in the Total Synthesis of Complex Steroidal Compounds

13-Ethylgon-5(10)en-3,17-dione is a foundational molecule for the synthesis of several important progestins. The total synthesis of these steroids often involves intricate multi-step processes where the gonane (B1236691) skeleton of the intermediate is chemically modified to yield the final active pharmaceutical ingredient.

Levonorgestrel: This compound is a widely used second-generation progestin. This compound is identified as an impurity in the synthesis of levonorgestrel, designated as "Levonorgestrel Impurity N," highlighting its close structural relationship and its role as a precursor or a closely related intermediate in the manufacturing process. pharmaffiliates.com

Gestodene (B1671452): The synthesis of gestodene, a third-generation progestogen, can be accomplished through various methods, often starting from precursors that establish the characteristic 18-methyl (which is an ethyl group at C-13) structure. nih.govresearchgate.net A key step in some synthetic routes is the 15α-hydroxylation of 13-ethyl-gon-4-ene-3,17-dione, a closely related derivative of this compound, a reaction often achieved through microbial transformation. davidmoore.org.ukresearchgate.net

Desogestrel (B1670305): Desogestrel is another prominent third-generation oral contraceptive. google.com The synthesis of desogestrel crucially involves the introduction of an 11-methylene group and other functionalities onto a 13-ethylgonane framework. researchgate.netgoogle.comlookchem.com A common starting material for this synthesis is 13-ethyl-gon-4-en-3,17-dione, which is commercially available and can be prepared from this compound. google.comgoogle.com The conversion of this intermediate to desogestrel involves several key transformations, including functionalization at the C-11 position. google.com

The general synthetic strategy often involves the initial construction of the core gonane structure, as seen in this compound, followed by a series of stereoselective reactions to introduce the necessary functional groups at various positions on the steroid nucleus.

Methodologies for Industrial-Scale Intermediate Production for Steroid Synthesis

The industrial production of this compound and its derivatives is a critical aspect of ensuring a stable supply of active pharmaceutical ingredients for contraceptives. Total synthesis routes have been developed to produce these intermediates efficiently.

One notable approach involves the hydrolysis of a precursor, 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one, using mineral acids in an aqueous methanol (B129727) solution to yield dl-13-ethylgon-4-ene-3,17-dione. prepchem.comgoogle.com Another patented method describes the preparation of 13-ethylgon-5(10)-ene-3,17-dione by treating 13-ethyl-3-methoxygona-2,5(10)-dien-17-one with oxalic acid in a mixture of methanol and water. google.com

Microbial transformations are also employed for the industrial-scale synthesis of key downstream intermediates. For instance, the 11α-hydroxylation of 13-ethyl-gon-4-ene-3,17-dione is a crucial step in the synthesis of desogestrel. researchgate.net This biotransformation can be carried out in large bioreactors, where a solution of the steroid intermediate is added to a microbial culture, such as Aspergillus ochraceus, which performs the specific hydroxylation reaction. google.com Research has also explored the use of Penicillium raistrickii for the 15α-hydroxylation of 13-ethyl-gon-4-ene-3,17-dione, a key step for gestodene synthesis, with studies focusing on optimizing reaction conditions, such as using deep eutectic solvents to enhance efficiency. researchgate.net

These industrial methodologies are designed to be scalable and cost-effective, often involving a combination of chemical synthesis and biotransformation to achieve the desired stereoselectivity and yield.

Utilization in Diversification and Library Synthesis of Steroid Scaffolds

The core structure of this compound makes it a valuable scaffold for the creation of diverse libraries of steroidal compounds. By systematically modifying the functional groups at various positions of the gonane nucleus, researchers can generate a multitude of new molecules with potentially unique biological activities.

This diversification can be achieved through various chemical reactions, including:

Reduction of the ketone groups: The two ketone groups at C-3 and C-17 can be selectively reduced to hydroxyl groups, leading to diol derivatives.

Alkylation and alkynylation: The introduction of different alkyl or alkynyl groups, particularly at the C-17 position, can significantly alter the biological profile of the resulting steroid.

Modification of the A-ring: The double bond in the A-ring can be isomerized or further functionalized to create different enone systems or introduce other substituents.

This approach of using a common intermediate to generate a library of related compounds is a powerful tool in drug discovery for exploring structure-activity relationships and identifying new therapeutic agents. The total synthesis of various 13β-alkylgon-4-enes has been reported, demonstrating the versatility of this synthetic platform. researchgate.net The ability to create both enantiomers of these complex molecules further expands the chemical space that can be explored. nih.govscribd.com

Future Perspectives and Emerging Research Avenues for 13 Ethylgon 5 10 En 3,17 Dione Research

Integration of Advanced Automation and High-Throughput Techniques in Gonane (B1236691) Synthesis

The synthesis of complex molecules like gonane derivatives is increasingly benefiting from the integration of automation and high-throughput screening (HTS) techniques. These technologies are revolutionizing the discovery and optimization of synthetic routes by enabling the rapid execution and analysis of a large number of experiments.

Advanced automated synthesizers can perform multi-step reactions with high precision and reproducibility, which is crucial for the intricate process of constructing the tetracyclic gonane nucleus. oxfordglobal.com The use of robotic platforms for parallel synthesis allows for the simultaneous investigation of numerous reaction conditions, catalysts, and substrates. researchgate.net This approach significantly accelerates the identification of optimal synthetic pathways, leading to improved yields and reduced development time.

High-throughput screening assays are also becoming instrumental in evaluating the biological effects of newly synthesized gonane derivatives. For instance, HTS methods using cell lines like the H295R human adrenocortical carcinoma cells can be employed to assess the impact of these compounds on steroidogenesis. nih.govnih.gov Such assays can quantify changes in the levels of various steroid hormones, providing valuable insights into the potential endocrine-disrupting or modulatory activities of the synthesized molecules. nih.govnih.gov

The vast amounts of data generated by these automated and high-throughput systems necessitate the use of sophisticated data management and analysis tools. oxfordglobal.com These systems are essential for organizing, storing, and interpreting the experimental results, which in turn facilitates more informed decision-making in the subsequent stages of research and development. oxfordglobal.com

| Technology | Application in Gonane Synthesis | Key Benefit |

|---|---|---|

| Automated Synthesizers | Automated chemical synthesis of peptide and nucleic acids. oxfordglobal.com | High precision and reproducibility. oxfordglobal.com |

| High-Throughput Screening (HTS) | Evaluation of chemical effects on steroidogenesis. nih.govnih.gov | Rapid screening of large numbers of compounds. |

| Automated Analytical Techniques (HPLC, GC, MS) | High-throughput analysis of synthesized compounds. oxfordglobal.com | Quick and accurate analysis. oxfordglobal.com |

| Data Management Systems | Organization, storage, and analysis of large datasets. oxfordglobal.com | Efficient information retrieval and decision-making. oxfordglobal.com |

Development of Novel Biocatalytic Systems for Tailored Steroid Modifications

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical methods for the modification of steroid scaffolds. nih.gov The use of enzymes offers several advantages, including high regio- and stereoselectivity under mild reaction conditions, which can lead to more efficient and environmentally friendly synthetic processes. taylorfrancis.com

The development of novel biocatalytic systems is a key area of future research. This involves the discovery and engineering of enzymes, such as cytochrome P450 monooxygenases, that can perform specific chemical transformations on the gonane nucleus. nih.gov These enzymes can be used to introduce hydroxyl groups and other functionalities at specific positions on the steroid backbone, which is often challenging to achieve with conventional chemical methods. nih.govnih.gov

Whole-cell biotransformations, where microorganisms are used to carry out the desired enzymatic reactions, are a particularly promising approach. nih.gov This method can be more cost-effective than using isolated enzymes, as it avoids the need for enzyme purification and cofactor regeneration systems. researchgate.net Researchers are exploring various microbial strains, such as those from the Rhodococcus genus, for their ability to perform specific steroid biotransformations, including dehydrogenation and reduction reactions. mdpi.com

Future efforts will likely focus on expanding the toolbox of biocatalysts for steroid modification through enzyme mining and protein engineering. This will enable the development of tailored biocatalytic systems for the synthesis of a wide range of gonane derivatives with diverse biological activities.

| Biocatalytic System | Application in Steroid Modification | Example |

|---|---|---|

| Cytochrome P450 Monooxygenases | Site- and stereoselective C-H hydroxylation. nih.gov | Introduction of hydroxyl groups at specific positions on the steroid nucleus. nih.gov |

| Whole-Cell Biotransformations | Cost-effective enzymatic reactions without enzyme purification. nih.govresearchgate.net | Use of Rhodococcus strains for dehydrogenation and reduction of steroids. mdpi.com |

| Isolated Enzymes | Highly selective synthetic procedures for complex derivatives. taylorfrancis.com | Modification of sensitive functional groups under mild conditions. taylorfrancis.com |

Computational Design of Engineered Enzymes for Precision Steroid Biotransformations

Computational enzyme design is a rapidly advancing field that holds immense promise for the development of highly specific and efficient biocatalysts for steroid synthesis. nih.gov By using computational methods, researchers can engineer enzymes with tailored properties, such as enhanced stability, altered substrate specificity, and improved catalytic activity. nih.gov

The process of computational enzyme design typically involves the use of molecular modeling and simulation techniques to predict how changes in an enzyme's amino acid sequence will affect its structure and function. nih.gov This information can then be used to guide site-directed mutagenesis experiments to create enzyme variants with the desired characteristics. nih.gov

One of the key challenges in this area is the development of accurate computational models that can reliably predict the outcomes of enzyme engineering efforts. acs.org However, with the continuous improvement of computational algorithms and the increasing availability of high-performance computing resources, the accuracy and predictive power of these models are constantly improving.

A recent breakthrough in this field is the development of machine learning networks, such as PLACER, which can predict the atomic structures of enzyme active sites. bioengineer.org This technology has the potential to revolutionize the rational design of enzymes for complex, multi-step reactions, which has been a long-standing challenge in the field. bioengineer.org

The application of computational design to steroid-modifying enzymes, such as P450s, is an active area of research. By engineering these enzymes, it may be possible to create biocatalysts that can perform highly selective transformations on the gonane skeleton, leading to the synthesis of novel steroid derivatives with unique biological properties.

| Computational Approach | Application in Enzyme Engineering | Potential Impact on Steroid Biotransformation |

|---|---|---|

| Molecular Modeling and Simulation | Predicting the effects of amino acid mutations on enzyme structure and function. nih.gov | Guiding the design of enzymes with improved catalytic efficiency and substrate specificity. |

| Directed Evolution | Mimicking natural selection to create improved enzyme variants. nih.gov | Generation of highly active and stable biocatalysts for industrial applications. |

| Machine Learning | Predicting the atomic structures of enzyme active sites. bioengineer.org | Facilitating the design of enzymes for complex, multi-step reactions. bioengineer.org |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reaction Mechanisms

A deep understanding of reaction mechanisms is crucial for the optimization of synthetic processes and the rational design of new catalysts. Advanced spectroscopic techniques are playing an increasingly important role in providing real-time insights into the intricate details of chemical reactions.

Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), are used to establish the structure of different steroids and heterocyclic steroids. benthamscience.com These techniques can provide valuable information about the formation of intermediates, the kinetics of the reaction, and the influence of different reaction parameters.

The development of in situ monitoring techniques, where spectroscopic measurements are taken directly from the reaction mixture as the reaction is in progress, is a particularly exciting area of research. mdpi.com This approach allows for a more dynamic and comprehensive understanding of the reaction mechanism compared to traditional methods that rely on the analysis of quenched reaction aliquots.

For example, Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the formation of ketene intermediates and their subsequent transformation in the synthesis of β-lactams. researchgate.net Similarly, time-resolved spectroscopy can be used to observe the ultra-fast dissociation of ligands in organometallic complexes, providing insights into the initial steps of catalytic cycles. nih.gov

The application of these advanced spectroscopic techniques to the study of gonane synthesis and modification will undoubtedly lead to a more profound understanding of the underlying reaction mechanisms. This knowledge will be invaluable for the development of more efficient and selective synthetic methods.

| Spectroscopic Technique | Information Provided | Application in Reaction Monitoring |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Molecular structure and dynamics. researchgate.net | Identification of reaction intermediates and products. |

| Infrared (IR) Spectroscopy | Functional groups and molecular vibrations. benthamscience.commdpi.com | In-line monitoring of bioprocesses and chemical transformations. mdpi.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. benthamscience.com | Detection of reaction intermediates and byproducts. |

| UV-Visible Spectroscopy | Electronic transitions and concentration of chromophores. benthamscience.commdpi.com | Monitoring of biomass concentration and specific organic acids in bioreactors. mdpi.com |

Exploration of New Methodologies for Carbon-Carbon Bond Formation in Gonane Systems

The construction of the carbon skeleton of the gonane nucleus is a central challenge in steroid synthesis. The development of new and efficient methodologies for carbon-carbon (C-C) bond formation is therefore a critical area of research.

Traditional methods for C-C bond formation often rely on the use of organometallic reagents or multi-step sequences that can be inefficient and generate significant amounts of waste. organic-chemistry.org There is a growing interest in the development of more sustainable and atom-economical approaches to C-C bond formation.

One promising area of research is the use of transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of C-C bonds with high selectivity and functional group tolerance. The application of these methods to the synthesis of the gonane ring system could lead to more convergent and efficient synthetic routes.

Another emerging area is the use of biocatalytic methods for C-C bond formation. While less common than other types of enzymatic reactions, there are examples of enzymes that can catalyze the formation of C-C bonds in biological systems. nih.gov The discovery and engineering of such enzymes for use in organic synthesis could open up new possibilities for the construction of complex molecular architectures like the gonane skeleton.

The development of new methodologies for C-C bond formation will be essential for the continued advancement of steroid synthesis and will enable the creation of novel gonane derivatives with potentially valuable biological properties.

| Methodology | Description | Potential Application in Gonane Synthesis |

|---|---|---|

| Transition Metal-Catalyzed Cross-Coupling | Formation of C-C bonds with high selectivity and functional group tolerance. | Convergent and efficient synthesis of the gonane ring system. |

| Biocatalytic C-C Bond Formation | Use of enzymes to catalyze the formation of C-C bonds. nih.gov | Sustainable and stereoselective construction of the gonane skeleton. |

| Reaction Cascades and Multicomponent Reactions | Formation of multiple C-C bonds in a single operation. | Shortened synthetic sequences and improved overall efficiency. |

| Migratory Insertion Reactions | Key C-C bond formation step in C-H bond functionalization reactions. nih.gov | Ring-expansion reactions to form new metallacycles. nih.gov |

Q & A

Q. What are the standard protocols for synthesizing 13-Ethylgon-5(10)en-3,17-dione, and how are intermediates validated?

The synthesis typically involves bromination of 13-ethylgon-5(10)-en-3,17-dione using pyridine perbromide hydrobromide in pyridine under nitrogen. For example, stirring at room temperature followed by steam bath heating yields the desired product after recrystallization (e.g., ethyl acetate). Key validation steps include:

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on spectral coherence:

Q. What solvent systems are optimal for recrystallizing this compound?

Polar aprotic solvents like ethyl acetate or chloroform-hexane mixtures are preferred due to the compound’s low water solubility. For instance, recrystallization from ethyl acetate yields high-purity crystals (m.p. 126–128°C) .

Advanced Research Questions

Q. How do reaction conditions influence bromination efficiency and by-product formation in this compound synthesis?

Bromination efficiency depends on:

- Temperature : Prolonged heating (e.g., steam bath) may lead to over-bromination or decomposition.

- Stoichiometry : Excess pyridine perbromide hydrobromide increases diastereomer formation, detectable via divergent UV/IR profiles .

- Work-up protocols : Rapid quenching with sodium thiosulfate minimizes oxidative side reactions .

Q. What mechanistic insights explain the unexpected biological activity of this compound compared to 13-methyl analogs?

The ethyl group at C13 enhances steric stabilization of the steroid nucleus, improving receptor binding affinity. Spectroscopic data (e.g., IR 1645 cm⁻¹ for dienone conjugation) suggest conformational rigidity, which may enhance metabolic stability compared to methyl derivatives .

Q. How can synthetic routes be optimized to improve yields of this compound derivatives?

Optimization strategies include:

- Catalytic hydrogenation : Palladium on calcium carbonate for selective reduction of alkynes (e.g., 17α-ethynyl to 17α-vinyl derivatives) .

- Solvent choice : Pyridine facilitates both bromination and esterification (e.g., 3-phenylpropionate formation) .

- Temperature control : Low-temperature bromination (0°C) minimizes epimerization .

Data Interpretation and Contradictions

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

Variations may arise from:

Q. Why do elemental analysis results sometimes deviate from theoretical values for this compound?

Deviations >0.3% in C/H content often indicate incomplete purification or residual solvents. For example, incomplete drying in vacuo may leave trace pyridine (C₅H₅N), skewing results .

Methodological Best Practices

Q. What analytical workflows are recommended for characterizing novel this compound derivatives?

A tiered approach:

Q. How can researchers mitigate challenges in scaling up this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.